TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM

Vue d'ensemble

Description

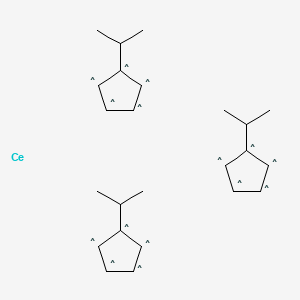

Tris(i-propylcyclopentadienyl)cerium is an organocerium compound featuring three i-propyl-substituted cyclopentadienyl (Cp) ligands coordinated to a central cerium atom. Its molecular formula is C24H33Ce, with a molecular weight of approximately 484.5 g/mol. Structurally, the i-propyl groups introduce steric bulk, influencing solubility, stability, and reactivity compared to unsubstituted Cp analogs. This compound is primarily utilized in catalysis, materials science (e.g., thin-film deposition), and as a precursor for synthesizing cerium-based nanomaterials .

Safety data for related Cp-ligated cerium compounds indicate hazards such as flammability and toxicity upon inhalation or skin contact, necessitating strict handling protocols under inert atmospheres .

Méthodes De Préparation

Atomic Layer Deposition (ALD) as a Primary Synthesis Route

ALD has emerged as the most widely documented method for synthesizing Ce(iPrCp)₃-derived materials, particularly for thin-film applications. The process leverages the compound’s volatility and reactivity to achieve uniform deposition on substrates.

ALD Process Parameters

The synthesis involves a fluidized bed reactor using Ce(iPrCp)₃ and deionized water as precursors. Key parameters include:

-

Temperature : 250–275°C for optimal ligand decomposition and film growth .

-

Precursor Exposure : Sequential pulses of Ce(iPrCp)₃ (2.5 seconds) followed by H₂O (0.05 seconds) .

-

Purge Steps : Nitrogen purges (10 seconds) between precursor pulses to prevent gas-phase reactions .

A typical ALD cycle for CeO₂ thin films involves:

Table 1: ALD Growth Characteristics of Ce(iPrCp)₃-Derived Films

| Cycles | Film Thickness (nm) | Growth Rate (Å/cycle) | Ce³⁺:Ce⁴⁺ Ratio |

|---|---|---|---|

| 50 | 5.2 | 0.10 | 1:2.3 |

| 200 | 20.1 | 0.10 | 1:2.1 |

| 500 | 48.7 | 0.09 | 1:1.8 |

| 1000 | 95.0 | 0.095 | 1:1.5 |

| Data compiled from . |

The self-limiting nature of ALD ensures monolayer-controlled growth, but precursor stability remains a challenge. Thermogravimetric studies reveal Ce(iPrCp)₃ decomposes above 140°C, complicating vapor-phase delivery .

Challenges in Precursor Stability and Alternative Approaches

Thermal Decomposition Limitations

Ce(iPrCp)₃ exhibits limited thermal resilience, with decomposition initiating at 140°C . This restricts its utility in high-temperature ALD processes. Comparative studies with Ce(TMHD)₄ (tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)) show superior stability, though at the cost of reduced reactivity with H₂O .

Table 2: Precursor Stability Comparison

| Precursor | Decomposition Onset (°C) | ALD Compatibility (Y/N) |

|---|---|---|

| Ce(iPrCp)₃ | 140 | Limited |

| Ce(TMHD)₄ | 220 | High |

| Data from . |

Solvent-Based Synthesis for Bulk Production

While ALD dominates thin-film applications, solvent-based methods are explored for bulk synthesis:

-

Ligand Exchange Reactions : Reacting CeCl₃ with iPrCpNa in tetrahydrofuran (THF) under inert conditions .

-

Purification : Column chromatography or recrystallization from hexane/THF mixtures to isolate Ce(iPrCp)₃ .

However, these methods face scalability issues due to sensitivity to moisture and oxygen, necessitating Schlenk-line techniques.

Comparative Analysis of Synthesis Techniques

Efficiency and Purity

-

ALD : Produces high-purity films (99.9% Ce) but requires specialized equipment .

-

Solvent-Based : Yields bulk material (98% purity) but involves multi-step purification .

Table 3: Method Comparison for Ce(iPrCp)₃ Synthesis

Analyse Des Réactions Chimiques

Types of Reactions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of the cerium metal center.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of the cyclopentadienyl ligands with other ligands under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium oxide derivatives, while substitution reactions can produce various cerium-ligand complexes .

Applications De Recherche Scientifique

Chemical Properties and Reaction Mechanisms

Tris(i-propylcyclopentadienyl)cerium features cerium as the central metal atom coordinated with three i-propylcyclopentadienyl ligands. Its chemical formula is , and it appears as a yellow powder with a melting point around 452 °C. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- Oxidation: Can be oxidized using agents like oxygen or hydrogen peroxide.

- Reduction: Reduction can occur with agents such as lithium aluminum hydride.

- Substitution: Involves replacing cyclopentadienyl ligands under specific conditions.

The unique structure of Ce(iPrCp)₃ allows it to act as a catalyst in various organic reactions, enhancing its utility in both academic and industrial settings.

Materials Science

This compound is widely used as a precursor for the deposition of cerium-containing thin films. These films are crucial in applications such as:

- Catalysis: The compound facilitates the synthesis of catalysts that enhance reaction rates in chemical processes.

- Electronics: Thin films deposited from Ce(iPrCp)₃ are employed in electronic components due to their unique electrical properties.

Table 1: Applications in Materials Science

| Application | Description |

|---|---|

| Catalysis | Used in synthesizing advanced catalysts |

| Electronics | Forms thin films for electronic components |

| Surface Modification | Coating materials to enhance performance |

Biological and Medical Research

While specific applications in biological contexts are still emerging, Ce(iPrCp)₃ shows potential for:

- Nanomedicine: Its ability to form stable complexes with various ligands could be harnessed for drug delivery systems or imaging applications.

- Antioxidant Properties: Cerium oxide nanoparticles derived from Ce(iPrCp)₃ have demonstrated significant antioxidant activity, suggesting potential therapeutic uses in oxidative stress-related conditions.

Case Study: In Vivo Applications

A study investigated cerium oxide nanoparticles synthesized from Ce(iPrCp)₃ in a model of oxidative stress-induced injury in mice. Results indicated that treatment significantly reduced markers of oxidative stress and improved recovery outcomes compared to control groups .

Mécanisme D'action

The mechanism by which TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM exerts its effects is primarily related to its ability to form stable complexes with various ligands. The cerium metal center can participate in redox reactions, facilitating electron transfer processes. This property is crucial for its applications in catalysis and materials science .

Comparaison Avec Des Composés Similaires

Structural and Ligand-Based Comparisons

Table 1: Substituent and Metal-Center Comparisons

Key Insights :

- Steric Effects : The i-propyl substituent in this compound reduces solubility in polar solvents compared to unsubstituted analogs like Tris(cyclopentadienyl)cerium. This steric bulk also stabilizes the Ce(III) center against oxidation .

- Metal-Center Influence : Replacing Ce with Dy (as in Tris(i-propylcyclopentadienyl)dysprosium) shifts applications toward magnetism, whereas Ce analogs are prioritized for redox-active roles in catalysis .

Solubility and Stability Trends

Table 2: Solubility and Stability Data

| Compound | Solubility in Water | Solubility in THF | Thermal Stability (°C) |

|---|---|---|---|

| This compound | Insoluble | Moderately soluble | >200 (decomposes) |

| Cerium(III) chloride | Highly soluble | Highly soluble | ~800 (melts) |

| Cerium(III) 2-ethylhexanoate | Insoluble | Soluble | ~150 (decomposes) |

| Tris(cyclopentadienyl)cerium | Insoluble | Highly soluble | ~180 (decomposes) |

Key Insights :

- This compound’s insolubility in water aligns with trends for organocerium compounds, contrasting sharply with ionic cerium salts like CeCl3 .

- Its moderate solubility in THF facilitates its use in solution-phase synthesis, whereas higher thermal stability (>200°C) compared to carboxylate complexes (e.g., Ce 2-ethylhexanoate) enables high-temperature applications .

Activité Biologique

Tris(i-propylcyclopentadienyl)cerium (Ce(iPrCp)₃) is a cerium-based organometallic compound that has garnered attention for its potential biological activities, particularly in the context of nanomedicine and therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is primarily studied for its role as a precursor in the synthesis of cerium oxide nanoparticles (CeNPs), which exhibit unique properties beneficial for various biological applications. The compound's structure allows it to participate in redox reactions, contributing to its antioxidant activity.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- Ce(iPrCp)₃ and its derivatives can enhance cellular antioxidant defenses by promoting the dissociation and nuclear translocation of the Nrf2 transcription factor. This factor activates genes responsible for the synthesis of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .

- The ability to increase glutathione (GSH) levels further supports the cellular defense against oxidative stress, which is crucial in mitigating damage from reactive oxygen species (ROS).

- Anti-inflammatory Effects :

-

Cytotoxicity Studies :

- Research indicates that different concentrations of cerium oxide nanoparticles can have varying effects on cell viability. For instance, concentrations around have been associated with increased metabolic activity in human fibroblast cultures, while higher concentrations can lead to significant cytotoxic effects .

Table 1: Effects of Ce(iPrCp)₃ on Cell Cultures

| Concentration (M) | Cell Type | Effect on Viability | Statistical Significance |

|---|---|---|---|

| Human Fibroblasts | Cytotoxicity | p < 0.05 | |

| Human Mesenchymal Stem Cells | Increased Viability | p < 0.01 | |

| Human Keratinocytes | Increased Metabolic Activity | p < 0.01 |

This table summarizes findings from various studies assessing the impact of different concentrations of cerium nanoparticles on various cell types, highlighting their potential therapeutic benefits alongside cytotoxic risks.

Case Study: In Vivo Applications

A study investigated the application of cerium oxide nanoparticles synthesized from Ce(iPrCp)₃ in a model of oxidative stress-induced injury in mice. The results demonstrated that treatment with these nanoparticles significantly reduced markers of oxidative stress and improved recovery outcomes compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., Schlenk line techniques). Key variables include solvent choice (e.g., THF or toluene), temperature control (0°C to reflux), and stoichiometric ratios of cyclopentadienyl ligands to cerium precursors. Purification via recrystallization or column chromatography is critical to isolate the product . Characterization via elemental analysis, NMR (¹H, ¹³C), and X-ray crystallography validates structural integrity .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer: FT-IR spectroscopy identifies ligand coordination modes (e.g., η⁵-bonding of cyclopentadienyl groups). X-ray diffraction provides definitive structural data, including bond lengths and angles. Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight, while UV-Vis spectroscopy probes electronic transitions influenced by the cerium center .

Q. How does this compound compare to other lanthanide cyclopentadienyl complexes in catalytic applications?

- Methodological Answer: Comparative studies require benchmarking against analogs like TRIS(CYCLOPENTADIENYL)LANTHANUM. Evaluate catalytic efficiency in polymerization or redox reactions using kinetic studies (e.g., turnover frequency, activation energy calculations). Control experiments should isolate steric/electronic effects of the i-propyl substituent .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) simulations model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Solvation models (e.g., COSMO-RS) assess solvent interactions. Validate computational results with experimental electrochemical data (cyclic voltammetry) and spectroscopic shifts .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer: Discrepancies may arise from trace oxygen/moisture or ligand degradation. Replicate studies under rigorously controlled conditions (glovebox, degassed solvents). Use in-situ monitoring (e.g., Raman spectroscopy) to detect intermediates. Meta-analyses of published data should account for variables like substrate scope and temperature gradients .

Q. What role do ligand substituents (i-propyl vs. methyl or tert-butyl) play in modulating the steric and electronic properties of this compound?

- Methodological Answer: Systematic substitution studies paired with X-ray crystallography quantify steric bulk (Tolman cone angles). Electrochemical impedance spectroscopy (EIS) evaluates electronic effects on redox potentials. Correlate findings with catalytic performance in model reactions (e.g., olefin hydrogenation) .

Q. Experimental Design & Data Analysis

Q. How to design a robust kinetic study to probe this compound’s role in a catalytic cycle?

- Methodological Answer: Use pseudo-first-order conditions with excess substrate. Monitor reaction progress via GC-MS or in-situ NMR. Apply Eyring or Arrhenius plots to derive activation parameters. Include control experiments (e.g., ligand-free cerium salts) to isolate catalytic contributions .

Q. What statistical approaches are appropriate for analyzing variability in spectroscopic data for this compound?

- Methodological Answer: Multivariate analysis (e.g., PCA) identifies outliers in spectral datasets. Error propagation models quantify uncertainty in bond-length measurements from XRD. Reproducibility assessments require triplicate trials under identical conditions .

Q. How to address solvent effects on the stability of this compound in solution?

- Methodological Answer: Conduct stability assays in polar (DMF) vs. nonpolar (hexane) solvents via UV-Vis monitoring over time. Degradation pathways (e.g., ligand dissociation) are identified using ¹H NMR. Solvent parameters (Hansen solubility) correlate with complex stability .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer: Publish detailed synthetic procedures with exact stoichiometry, purification steps, and characterization data (e.g., crystallographic CIF files). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

Q. How to mitigate bias when interpreting catalytic performance data for this compound?

Propriétés

InChI |

InChI=1S/3C8H11.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVPNPPIUYKBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Ce | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122528-16-9 | |

| Record name | Cerium, tris(isopropylcyclopentadienyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.